molecular formula C8H10O2 B2876247 (1R,2S,5R,6S)-9-Oxatricyclo[4.2.1.02,5]nonan-3-one CAS No. 2408937-41-5

(1R,2S,5R,6S)-9-Oxatricyclo[4.2.1.02,5]nonan-3-one

Cat. No.: B2876247
CAS No.: 2408937-41-5
M. Wt: 138.166
InChI Key: PHQNQCMFDPVFDL-ZAKLUEHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,2S,5R,6S)-9-Oxatricyclo[4.2.1.02,5]nonan-3-one is a high-value, synthetically challenging tricyclic scaffold of significant interest in advanced chemical research and development . This complex organic compound features a rigid oxatricyclic structure that makes it a versatile building block for exploring novel chemical spaces. Compounds with this and closely related frameworks, such as the 3-azatricyclo[4.2.1.0²,⁵]nonane system, are prominently investigated in medicinal chemistry for the design of molecules that can interact with specific biological targets . The unique three-dimensional geometry and the presence of oxygen and ketone functional groups within the structure also make it a candidate for applications in materials science, particularly in the development of novel polymers or materials with specialized electronic or physical properties . Researchers utilize this compound as a key intermediate in sophisticated multi-step synthetic routes. Its constrained ring system is ideal for studying structure-activity relationships (SAR) and for creating complex molecular architectures that are not accessible through simpler chemistries . The product is strictly for research purposes and is classified as For Research Use Only. It is not intended for diagnostic or therapeutic applications, and is not approved for human or veterinary use of any kind.

Properties

IUPAC Name

(1R,2S,5R,6S)-9-oxatricyclo[4.2.1.02,5]nonan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2/c9-5-3-4-6-1-2-7(10-6)8(4)5/h4,6-8H,1-3H2/t4-,6-,7+,8+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHQNQCMFDPVFDL-ZAKLUEHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C3C(C1O2)CC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2[C@@H]3[C@H]([C@H]1O2)CC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S,5R,6S)-9-Oxatricyclo[4.2.1.02,5]nonan-3-one typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the Diels-Alder reaction, followed by epoxidation and subsequent ring-closing reactions. The reaction conditions often require precise temperature control and the use of specific catalysts to ensure the correct stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(1R,2S,5R,6S)-9-Oxatricyclo[4.2.1.02,5]nonan-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxides, depending on the reagents and conditions used.

    Reduction: Reduction reactions can lead to the opening of the oxirane ring, resulting in different alcohols or ethers.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxirane ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxides, while reduction can produce alcohols or ethers. Substitution reactions typically result in the formation of new carbon-heteroatom bonds.

Scientific Research Applications

(1R,2S,5R,6S)-9-Oxatricyclo[4.2.1.02,5]nonan-3-one has several applications in scientific research:

    Chemistry: The compound is used as a model system for studying stereochemistry and reaction mechanisms.

    Biology: Its unique structure makes it a candidate for studying enzyme interactions and binding affinities.

    Industry: Used in the synthesis of complex organic molecules and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of (1R,2S,5R,6S)-9-Oxatricyclo[4.2.1.02,5]nonan-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s rigid structure and stereochemistry allow it to fit into binding sites with high specificity, influencing the activity of the target molecule. Pathways involved may include inhibition or activation of enzymatic reactions, depending on the context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

rac-(1R,2R,3R,5R,6S)-9-Oxatricyclo[4.2.1.0²,⁵]nonan-3-ol
  • Molecular Formula : C₈H₁₂O₂
  • Molecular Weight : 164.16 g/mol
  • Key Difference : Replaces the ketone at C3 with a hydroxyl group.
  • Impact : The hydroxyl group increases polarity, enhancing hydrogen-bonding capacity compared to the ketone derivative. This may improve solubility in polar solvents but reduce stability under acidic or oxidative conditions.
  • CAS : 1823935-63-2 .
4-Allyltricyclo[4.2.1.0²,⁵]nonan-3-one
  • Molecular Formula : C₁₂H₁₆O
  • Molecular Weight : 176.25 g/mol
  • Key Difference : Incorporates an allyl substituent at position 4.
  • The larger molecular weight may also affect crystallization behavior.
  • CAS : 748771-85-9 .

Heteroatom and Substituent Modifications

(S)-(1R,2R,4S,5S,7S)-9-Methyl-3-oxa-9-azatricyclo[3.3.1.0²,⁴]nonan-7-yl 3-hydroxy-2-phenylpropanoate
  • Molecular Formula: C₁₈H₂₃NO₄
  • Molecular Weight : 329.38 g/mol
  • Key Differences: Incorporates nitrogen (9-aza) and oxygen (3-oxa) in the tricyclic core. Features a methyl group and a phenylpropanoate ester side chain.
  • Impact : The nitrogen atom introduces basicity, altering electronic properties and interaction profiles. The ester group may confer hydrolytic instability but enhances binding to esterase-sensitive targets .
(1R,3S,5R)-6-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl (S)-3-hydroxy-2-phenylpropanoate
  • Molecular Formula: Not explicitly provided (estimated C₁₇H₂₃NO₄).
  • Key Differences : A bicyclic (rather than tricyclic) framework with hydroxy and methyl substituents.
  • The hydroxy groups may enhance solubility but limit thermal stability .

Physicochemical and Application Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Substituents CAS Number Notable Properties/Applications
Target Compound C₈H₁₀O₂* 162.18* Ketone None N/A Rigid tricyclic framework, ketone reactivity
3-OH Analog (rac-form) C₈H₁₂O₂ 164.16 Alcohol Hydroxyl 1823935-63-2 Enhanced polarity, potential drug intermediate
4-Allyl Derivative C₁₂H₁₆O 176.25 Ketone Allyl 748771-85-9 Increased lipophilicity, synthetic versatility
9-Methyl-3-oxa-9-aza Derivative C₁₈H₂₃NO₄ 329.38 Ester, Alcohol Methyl, Phenylpropanoate N/A Bioactive ester, enzyme-targeting potential

*Inferred from structural analogs.

Research Findings and Implications

  • Functional Group Influence : The ketone group in the target compound offers distinct reactivity (e.g., nucleophilic additions) compared to hydroxyl or ester groups in analogs, making it suitable for derivatization in synthetic chemistry .
  • Steric and Electronic Effects : Allyl and phenyl substituents in analogs increase steric bulk, which could hinder crystallization but improve binding to hydrophobic pockets in proteins .

Biological Activity

(1R,2S,5R,6S)-9-Oxatricyclo[4.2.1.02,5]nonan-3-one is a bicyclic organic compound with a unique structure that has garnered attention in various fields of biological research. Its molecular formula is C8_8H9_9NO, and it exhibits a range of biological activities that may have therapeutic implications.

Chemical Structure and Properties

The compound is characterized by a tricyclic framework that incorporates an oxygen atom within its structure. This specific stereochemistry plays a significant role in its chemical behavior and potential interactions with biological targets.

Molecular Characteristics

PropertyValue
Molecular FormulaC8_8H9_9NO
Molecular Weight135.16 g/mol
CAS Number2408937-41-5
IUPAC NameThis compound

Research indicates that this compound interacts with various biological targets through mechanisms such as enzyme inhibition and receptor binding. Its structural features allow it to fit into active sites of enzymes or receptors, potentially modulating their activity.

Antimicrobial Activity

Several studies have assessed the antimicrobial properties of this compound. For instance, it has shown effectiveness against certain strains of bacteria and fungi, suggesting its potential use as an antimicrobial agent.

Case Study: Antimicrobial Testing
A comparative study evaluated the antimicrobial effects of this compound against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial growth at specific concentrations.

PathogenMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of this compound on human cell lines.

Results Summary:

  • The compound exhibited low cytotoxicity at concentrations below 50 µg/mL.
  • Higher concentrations resulted in increased cell death rates.

Potential Therapeutic Applications

Given its biological activities, this compound presents potential applications in:

  • Antimicrobial therapies : As an alternative to traditional antibiotics.
  • Cancer treatment : Due to its cytotoxic properties against tumor cells.

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